N2-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethyl)pyridine-2,3-diamine hydrochloride

Description

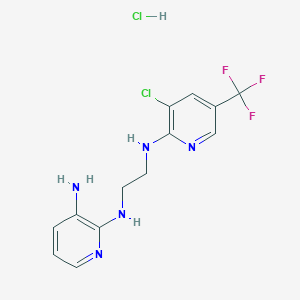

N2-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethyl)pyridine-2,3-diamine hydrochloride is a pyridine-derived compound featuring a diamine backbone and a substituted pyridinylaminoethyl group. Its molecular structure includes a pyridine-2,3-diamine core linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-ylamino ethyl substituent, with a hydrochloride counterion (approximate molecular formula: C₁₃H₁₄ClF₃N₅·HCl, molecular weight: ~388.22 g/mol) . This compound is structurally related to intermediates used in pharmaceuticals and agrochemicals, particularly due to the presence of electron-withdrawing groups (chloro and trifluoromethyl) that enhance metabolic stability and binding affinity .

Properties

Molecular Formula |

C13H14Cl2F3N5 |

|---|---|

Molecular Weight |

368.18 g/mol |

IUPAC Name |

2-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyridine-2,3-diamine;hydrochloride |

InChI |

InChI=1S/C13H13ClF3N5.ClH/c14-9-6-8(13(15,16)17)7-22-11(9)20-4-5-21-12-10(18)2-1-3-19-12;/h1-3,6-7H,4-5,18H2,(H,19,21)(H,20,22);1H |

InChI Key |

YQQZLSGQKYXKKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyridine-2,3-diaminehydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N2-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyridine-2,3-diaminehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

N2-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyridine-2,3-diaminehydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of N2-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyridine-2,3-diaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Commercial and Research Relevance

- Pharmaceuticals : The piperidinyl-amine analog (CAS 1185319-67-8) is marketed as a pharmaceutical intermediate, suggesting similar applications for the target compound .

- Agrochemicals : Derivatives like 5-(trifluoromethyl)pyridine-2,3-diamine are used in pesticide synthesis due to their stability under environmental conditions .

Biological Activity

N2-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethyl)pyridine-2,3-diamine hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure and chemical properties contribute to its biological activity, particularly in modulating various biochemical pathways and interacting with specific molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClF3N5, with a molecular weight of approximately 368.18 g/mol. The compound features a pyridine core substituted with both chloro and trifluoromethyl groups, which enhance its binding affinity and specificity toward biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors involved in various signaling pathways. Studies indicate that the presence of the chloro and trifluoromethyl groups significantly enhances its ability to modulate enzyme activities and influence receptor signaling. This modulation can lead to therapeutic effects in diseases characterized by dysregulated pathways.

Biological Activity Overview

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation, particularly in models of leukemia and solid tumors.

- Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor, particularly against kinases involved in cancer progression. Its structural features allow for effective binding to the active sites of these enzymes, resulting in reduced enzymatic activity.

- Receptor Modulation : Research indicates that this compound can modulate receptor activities, influencing pathways such as apoptosis and cell survival. This property is crucial for developing therapeutic agents targeting specific cancers or other diseases where these pathways are dysregulated.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : In vitro testing against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. Molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins .

- Enzyme Interaction Studies : Enzyme assays demonstrated that the compound inhibits specific kinases involved in cancer signaling pathways, leading to decreased phosphorylation of downstream targets essential for tumor growth and survival.

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | Halogenated pyridine derivative | Different halogen substitution affecting reactivity |

| 4-amino-3-chloro-pyridine | Contains amino group but lacks trifluoromethyl | Less complex; different biological activity profile |

| 2-chloro-5-(trifluoromethyl)pyridine | Precursor in synthesis | Simpler structure; lacks additional amino groups |

The distinct substitution pattern in this compound enhances its stability and interaction with biological targets compared to other compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.